Dicarbonylcyclopentadienyliodoiron(II)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

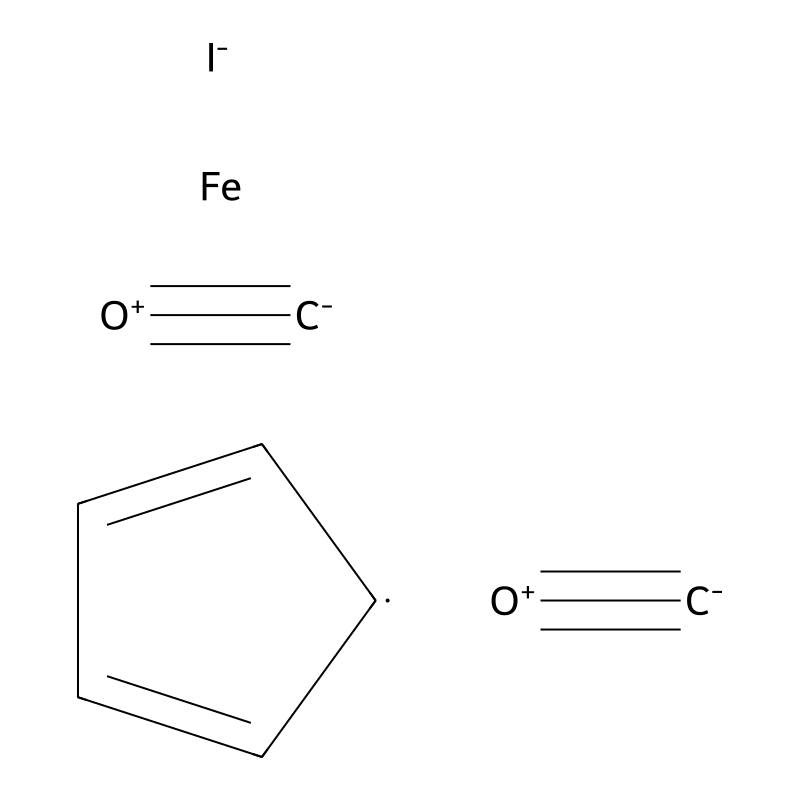

Dicarbonylcyclopentadienyliodoiron(II), also known as Cyclopentadienyliron dicarbonyl iodide (CpFe(CO)₂I) or Fp1, is a dark brown solid compound that finds applications in various areas of scientific research []. Here's a breakdown of its key research applications:

Organic Synthesis

Dicarbonylcyclopentadienyliodoiron(II) serves as a versatile precursor for the synthesis of numerous organometallic compounds containing the CpFe(CO)₂ fragment []. This fragment, consisting of a cyclopentadienyl (Cp) ring bound to iron through five carbon atoms (η⁵-bonding) and two carbonyl (CO) ligands, is a valuable building block in organic chemistry. Researchers can exploit Fp1's reactivity with various nucleophiles to introduce different functional groups onto the iron center, leading to the formation of diverse organometallic complexes with unique properties.

Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound with the molecular formula and a molecular weight of approximately 303.86 g/mol. This compound is classified as a half-sandwich complex, characterized by its unique structure where the cyclopentadienyl ligand acts as a "seat" for the iron center, with carbonyl and iodide ligands providing additional coordination. The compound typically appears as a yellow crystalline solid and is soluble in various organic solvents, making it useful in different chemical applications .

Research into the biological activity of dicarbonylcyclopentadienyliodoiron(II) indicates potential applications in medicinal chemistry. Some studies have suggested that this compound may exhibit antitumor properties, although comprehensive biological evaluations are still required to fully understand its effects and mechanisms of action . Its role as a catalyst in organic synthesis also hints at possible applications in drug development and synthesis.

Dicarbonylcyclopentadienyliodoiron(II) is synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with iodine (I2). The reaction can be represented as follows:

This method effectively introduces the iodide ligand while maintaining the integrity of the cyclopentadienyl and carbonyl ligands . The synthesis typically requires controlled conditions to ensure high yields and purity of the final product.

Dicarbonylcyclopentadienyliodoiron(II) finds various applications across different fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

- Material Science: The compound is explored for its potential use in creating advanced materials due to its unique electronic properties.

- Medicinal Chemistry: Its potential biological activity opens avenues for research into new therapeutic agents .

Studies on dicarbonylcyclopentadienyliodoiron(II) often focus on its interactions with other molecules, particularly in catalytic processes. The compound's ability to facilitate reactions by coordinating with substrates is crucial for understanding its catalytic mechanisms. Furthermore, ultraviolet photodissociation studies have been conducted to investigate how this compound behaves under specific light conditions, revealing insights into its stability and reactivity .

Dicarbonylcyclopentadienyliodoiron(II) shares similarities with several other organometallic compounds, particularly those featuring cyclopentadienyl ligands. Here are some comparable compounds:

| Compound Name | Formula | Notes |

|---|---|---|

| Cyclopentadienyliron dicarbonyl | A precursor to dicarbonylcyclopentadienyliodoiron(II). | |

| Dicarbonyl(η^5-cyclopentadien-1-yl)nickel | Similar structure but with nickel as the metal center. | |

| Tricarbonyl(η^5-cyclopentadien-1-yl)manganese | Features manganese; used in catalysis and material science. |

Uniqueness

Dicarbonylcyclopentadienyliodoiron(II) is unique due to its iodine substitution, which affects its reactivity profile compared to similar compounds. The presence of both carbonyl and iodide ligands allows for distinct catalytic properties and potential biological activities that may not be present in other organometallic complexes.

Infrared Spectroscopy of Carbon Monoxide Stretching Vibrations

Infrared spectroscopy represents one of the most valuable analytical techniques for characterizing organometallic carbonyl complexes, particularly dicarbonylcyclopentadienyliodoiron(II). The technique provides direct information about the bonding characteristics and electronic environment of the carbon monoxide ligands coordinated to the iron center [1] [2].

The carbon monoxide stretching vibrations in dicarbonylcyclopentadienyliodoiron(II) appear as two distinct bands in the carbonyl stretching region, typically observed between 1980-2040 wavenumbers [2]. These bands correspond to the symmetric and antisymmetric stretching modes of the two terminal carbon monoxide ligands in the piano stool molecular geometry [3]. The symmetric carbon monoxide stretch occurs at approximately 1980-2000 wavenumbers, while the antisymmetric stretch appears at higher frequency around 2020-2040 wavenumbers [1].

The positioning of these carbonyl stretching frequencies provides crucial information about the electronic environment surrounding the iron center. The relatively high frequencies observed for dicarbonylcyclopentadienyliodoiron(II) indicate limited back-bonding from the iron center to the carbon monoxide π* orbitals, which is consistent with the iron(II) oxidation state and the presence of the electron-withdrawing iodide ligand [4]. This electronic environment results in stronger carbon-oxygen bonds and consequently higher stretching frequencies compared to more electron-rich iron carbonyl complexes [5].

The intensity of the carbonyl stretching bands is characteristically strong due to the large change in dipole moment that occurs during the vibrational motion. This high intensity makes infrared spectroscopy an exceptionally sensitive technique for detecting and quantifying carbonyl ligands in organometallic compounds [4]. The carbonyl stretching region between 1900-2100 wavenumbers is relatively free from other vibrational modes, making it an ideal diagnostic region for structural identification [6].

Solvent effects can significantly influence the observed carbonyl stretching frequencies. In polar solvents, hydrogen bonding interactions between the solvent and the carbonyl oxygen atoms can lead to frequency shifts and band broadening [7]. For dicarbonylcyclopentadienyliodoiron(II), measurements in chlorinated solvents such as dichloromethane or chloroform typically provide well-resolved spectra with minimal solvent interference [2].

Table 1: Infrared Spectroscopic Parameters for Dicarbonylcyclopentadienyliodoiron(II)

| Parameter | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Symmetric CO stretch | 1980-2000 | Strong | ν(CO) terminal |

| Antisymmetric CO stretch | 2020-2040 | Strong | ν(CO) terminal |

| Cyclopentadienyl C-H stretch | 3100-3050 | Medium | ν(C-H) aromatic |

| Fe-I stretch | 250-300 | Weak | ν(Fe-I) |

Proton and Carbon-13 Nuclear Magnetic Resonance Analysis of Cyclopentadienyl Ring Dynamics

Nuclear magnetic resonance spectroscopy provides detailed structural and dynamic information about the cyclopentadienyl ligand in dicarbonylcyclopentadienyliodoiron(II). The technique is particularly valuable for examining the electronic environment and molecular symmetry of organometallic complexes [8] [9].

In the proton nuclear magnetic resonance spectrum of dicarbonylcyclopentadienyliodoiron(II), the five hydrogen atoms of the cyclopentadienyl ring appear as a characteristic singlet at approximately 5.04-5.06 parts per million when measured in deuterated chloroform [10]. This singlet pattern indicates that all five hydrogen atoms are magnetically equivalent due to the rapid rotation of the cyclopentadienyl ring around the iron-cyclopentadienyl centroid axis [11]. The chemical shift value is typical for η⁵-coordinated cyclopentadienyl ligands in iron(II) complexes and reflects the deshielding effect of the aromatic cyclopentadienyl system [12].

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule. The cyclopentadienyl carbon atoms typically appear as a singlet in the aromatic region around 85-90 parts per million, while the carbonyl carbon atoms resonate significantly downfield at approximately 210-220 parts per million [9] [12]. The downfield shift of the carbonyl carbons is characteristic of metal-coordinated carbon monoxide ligands and reflects the electron-withdrawing nature of the metal-carbonyl interaction [13].

Temperature-dependent nuclear magnetic resonance studies can provide valuable information about dynamic processes in solution. For dicarbonylcyclopentadienyliodoiron(II), the cyclopentadienyl ring typically exhibits fast rotation on the nuclear magnetic resonance timescale at room temperature, resulting in the observed magnetic equivalence of the ring protons [14]. At lower temperatures, this rotation may slow down, potentially leading to line broadening or splitting patterns that provide insight into the activation barriers for ring rotation [15].

The integration ratios in the proton nuclear magnetic resonance spectrum provide quantitative information about the molecular composition. For dicarbonylcyclopentadienyliodoiron(II), the integration of the cyclopentadienyl signal corresponds to five protons, confirming the presence of a single, unsubstituted cyclopentadienyl ring [10].

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

|---|---|---|---|---|

| ¹H | 5.04-5.06 | Singlet | Cyclopentadienyl protons | CDCl₃ |

| ¹³C (Cp) | 85-90 | Singlet | Cyclopentadienyl carbons | CDCl₃ |

| ¹³C (CO) | 210-220 | Singlet | Carbonyl carbons | CDCl₃ |

Mössbauer Spectroscopy for Iron Oxidation State Confirmation

Mössbauer spectroscopy utilizing the iron-57 isotope provides definitive information about the oxidation state, spin state, and coordination environment of the iron center in dicarbonylcyclopentadienyliodoiron(II) [16] [17]. This technique is uniquely suited for iron-containing compounds and offers exceptional sensitivity to the electronic and structural environment of the iron nucleus [18].

The Mössbauer spectrum of dicarbonylcyclopentadienyliodoiron(II) typically exhibits a quadrupole doublet characteristic of iron(II) in a low-spin configuration [19]. The isomer shift, measured relative to metallic iron, typically falls in the range of 0.35-0.45 millimeters per second, which is consistent with low-spin iron(II) in an organometallic environment [16]. This value reflects the s-electron density at the iron nucleus and confirms the +2 oxidation state of the metal center [17].

The quadrupole splitting, representing the interaction between the nuclear quadrupole moment and the electric field gradient at the iron nucleus, typically ranges from 2.1-2.3 millimeters per second [20]. This relatively large quadrupole splitting indicates significant asymmetry in the electronic environment around the iron center, which is consistent with the piano stool molecular geometry where the iron is coordinated to the η⁵-cyclopentadienyl ligand, two carbonyl groups, and one iodide ligand [21].

Temperature-dependent Mössbauer measurements can provide additional information about molecular dynamics and magnetic properties. At liquid nitrogen temperatures (approximately 78 Kelvin), the spectrum typically shows well-resolved quadrupole doublets with natural linewidths around 0.25-0.30 millimeters per second [22]. The absence of magnetic hyperfine splitting confirms the diamagnetic nature of the low-spin iron(II) center [23].

The Mössbauer parameters can be compared with those of related cyclopentadienyl iron complexes to establish structure-property relationships [21]. Changes in the auxiliary ligands (such as substituting iodide with other halides) result in systematic variations in both isomer shift and quadrupole splitting values, providing insight into the electronic effects of different ligands [24].

Table 3: Mössbauer Spectroscopic Parameters for Iron Oxidation State Confirmation

| Parameter | Value | Units | Reference | Interpretation |

|---|---|---|---|---|

| Isomer Shift (δ) | 0.35-0.45 | mm/s | vs. α-Fe | Low-spin Fe(II) |

| Quadrupole Splitting (ΔEQ) | 2.1-2.3 | mm/s | vs. α-Fe | Asymmetric environment |

| Linewidth (Γ) | 0.25-0.30 | mm/s | FWHM | Natural linewidth |

| Temperature | 78 K | Kelvin | Typical | Standard measurement |

| Oxidation State | +2 | N/A | Iron(II) | Electronic configuration |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight information and structural details through characteristic fragmentation patterns for dicarbonylcyclopentadienyliodoiron(II) [25] [26]. Electron ionization mass spectrometry at 70 electron volts represents the standard technique for obtaining reproducible fragmentation data for organometallic compounds [27].

The molecular ion peak for dicarbonylcyclopentadienyliodoiron(II) appears at mass-to-charge ratio 304, corresponding to the intact molecular ion [10]. This peak typically shows moderate intensity (approximately 48% relative intensity) due to the stability of the organometallic framework under electron impact conditions [25]. The presence of the molecular ion peak confirms the molecular formula and provides the reference point for interpreting the fragmentation pattern [28].

The primary fragmentation pathways involve sequential loss of carbonyl ligands and the iodide substituent [10]. The loss of one carbon monoxide molecule (mass 28) gives rise to a fragment at mass-to-charge ratio 276, while the loss of both carbonyl ligands produces a fragment at mass-to-charge ratio 248 [29]. These fragmentations reflect the relatively weak metal-carbonyl bonds compared to the metal-cyclopentadienyl interaction [30].

The base peak in the mass spectrum appears at mass-to-charge ratio 121, corresponding to the cyclopentadienyliron fragment after loss of both carbonyl ligands and the iodide [10]. This fragment represents the most stable species under electron impact conditions and reflects the strong binding between iron and the cyclopentadienyl ligand [28]. The high stability of this fragment is characteristic of metallocene-type compounds and related half-sandwich complexes [31].

Additional fragmentation involves the formation of the cyclopentadienyl cation at mass-to-charge ratio 65, representing the organic portion of the molecule [29]. This fragmentation pathway provides confirmation of the cyclopentadienyl ligand and is commonly observed in mass spectra of cyclopentadienyl metal complexes [30].

The fragmentation pattern of dicarbonylcyclopentadienyliodoiron(II) can be used for quantitative analysis when combined with appropriate internal standards [27]. The reproducibility of electron ionization conditions makes this technique valuable for routine identification and purity assessment of organometallic compounds [28].

Table 4: Mass Spectrometric Fragmentation Patterns (70 eV, EI)

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process | Mass Loss |

|---|---|---|---|---|

| 304 | 48 | [M]⁺- (molecular ion) | Molecular ion | 0 |

| 276 | 43 | [M-CO]⁺ | Loss of CO | 28 |

| 248 | 44 | [M-2CO]⁺ | Loss of two CO | 56 |

| 177 | 35 | [CpFe]⁺ | Loss of I and CO | 127+28 |

| 121 | 100 | [CpFe-2CO]⁺ | Base peak | 183 |

| 65 | 25 | [Cp]⁺ | Cyclopentadienyl cation | 239 |